10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-thiol is a complex organic compound that serves as a derivative of cholesterol. Specifically, it is characterized by the substitution of a hydroxyl group with a thiol group at the 3-position of the cholesterol backbone. This compound is also known as thiocholesterol and is part of the cholesteric liquid crystal family. Its unique structure allows it to stabilize silver nanoparticles and plays a significant role in plasma membrane research and drug delivery systems .
The specific mechanism of action of thiocholesterol depends on its application. Here are two potential mechanisms:
The reactions lead to the following products:
10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-thiol exhibits various biological activities due to its structural characteristics. It has been studied for its interactions with biological membranes and potential implications in drug delivery systems. The thiol group enhances its reactivity and ability to form stable complexes with metal ions, which may contribute to its biological functions .
The synthesis of this compound typically involves:
In industrial settings, large-scale synthesis employs optimized reaction conditions for efficiency. Continuous flow reactors may be used to enhance yield while minimizing by-products. Advanced purification techniques are crucial for obtaining the final product in a desirable form .
10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-thiol has several applications:
Research on this compound has focused on its interactions with various biological systems. Its thiol group allows it to bind with metal ions and proteins effectively. Studies have shown that it can influence membrane fluidity and permeability due to its structural properties. These interactions are critical for understanding its role in drug delivery and therapeutic applications .
Several compounds share structural similarities with 10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-thiol:
Compound Name | Description |
---|---|
Cholesterol | The parent compound with a hydroxyl group instead of a thiol group. |
Cholesteryl Acetate | An ester derivative of cholesterol that lacks the thiol functionality. |
Cholesteryl Chloride | A halogenated derivative that provides different chemical properties compared to thiocholesterol. |
Uniqueness: The presence of the thiol group in 10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene distinguishes it from these compounds. This functional group imparts unique chemical reactivity and stability characteristics that are particularly useful in applications involving nanoparticle stabilization and membrane research.